2-(4-Bromophenyl)-2-hydroxybutanamide
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Overview
Description
2-(4-Bromophenyl)-2-hydroxybutanamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a hydroxybutanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-hydroxybutanamide typically involves the reaction of 4-bromobenzaldehyde with a suitable amide precursor under controlled conditions. One common method involves the use of a Grignard reagent, where 4-bromobenzaldehyde is reacted with a Grignard reagent derived from butanamide. The reaction is carried out in an inert atmosphere, often using anhydrous solvents like diethyl ether or tetrahydrofuran, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. Additionally, continuous flow reactors may be used to streamline the production process, allowing for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenylbutanamide derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: 2-(4-Bromophenyl)-2-oxobutanamide
Reduction: 2-Phenyl-2-hydroxybutanamide
Substitution: 2-(4-Aminophenyl)-2-hydroxybutanamide or 2-(4-Thiophenyl)-2-hydroxybutanamide
Scientific Research Applications
2-(4-Bromophenyl)-2-hydroxybutanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-hydroxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxybutanamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-hydroxybutanamide
- 2-(4-Fluorophenyl)-2-hydroxybutanamide
- 2-(4-Methylphenyl)-2-hydroxybutanamide
Uniqueness
2-(4-Bromophenyl)-2-hydroxybutanamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(4-bromophenyl)-2-hydroxybutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-10(14,9(12)13)7-3-5-8(11)6-4-7/h3-6,14H,2H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTFSWQHCVTZFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)(C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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